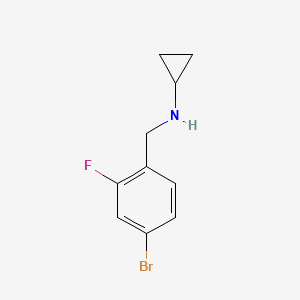

N-(4-bromo-2-fluorobenzyl)cyclopropanamine

CAS No.: 1152498-80-0

Cat. No.: VC2795097

Molecular Formula: C10H11BrFN

Molecular Weight: 244.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152498-80-0 |

|---|---|

| Molecular Formula | C10H11BrFN |

| Molecular Weight | 244.1 g/mol |

| IUPAC Name | N-[(4-bromo-2-fluorophenyl)methyl]cyclopropanamine |

| Standard InChI | InChI=1S/C10H11BrFN/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 |

| Standard InChI Key | HSULAFKPOABISP-UHFFFAOYSA-N |

| SMILES | C1CC1NCC2=C(C=C(C=C2)Br)F |

| Canonical SMILES | C1CC1NCC2=C(C=C(C=C2)Br)F |

Introduction

N-(4-bromo-2-fluorobenzyl)cyclopropanamine is a complex organic compound featuring a cyclopropanamine moiety attached to a benzyl group, which is further substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively. This compound is classified under the CAS number 1152498-80-0 and is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural attributes and the presence of halogen substituents .

Synthesis Methods

The synthesis of N-(4-bromo-2-fluorobenzyl)cyclopropanamine typically involves a nucleophilic substitution reaction. The most common synthetic route includes the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine in the presence of a base, such as sodium hydroxide or potassium carbonate.

Potential Applications

This compound has potential applications in pharmaceutical development as a lead compound for developing new drugs targeting specific biological pathways. Its interaction with biological targets such as enzymes or receptors is crucial for understanding its pharmacological profile and potential therapeutic benefits.

Comparison with Related Compounds

N-(4-bromo-2-fluorobenzyl)cyclopropanamine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Comparison Table

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-2-fluoroaniline | Amino group attached to a brominated ring | Used as an intermediate in various syntheses |

| N-(4-Bromobenzyl)cyclopropanamine | Bromobenzyl instead of fluorobenzyl | May exhibit different reactivity due to lack of fluorine |

| 4-Fluoro-N,N-dimethylbenzamide | Fluorine substitution on amide | Potentially different pharmacological properties |

| N-(4-bromo-2-fluorobenzyl)cyclopropanamine | Bromine and fluorine substitution on benzyl group | Unique reactivity and biological activity |

Hydrochloride Salt

The hydrochloride salt of N-(4-bromo-2-fluorobenzyl)cyclopropanamine, with the CAS number 1400645-37-5, has a molecular formula of C10H12BrClFN and a molecular weight of approximately 280.57 g/mol . This salt form may exhibit different solubility and bioavailability compared to the base compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume